2-Methyl-6-(thiophen-3-yl)morpholine is a chemical compound notable for its unique structure and potential applications in various scientific fields. This compound belongs to the class of morpholines, which are cyclic amines characterized by a morpholine ring. The presence of a thiophene moiety enhances its chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 2-methylmorpholine with thiophene derivatives. It is often studied for its biological activity and potential as a pharmaceutical agent.
2-Methyl-6-(thiophen-3-yl)morpholine can be classified as:
The synthesis of 2-Methyl-6-(thiophen-3-yl)morpholine typically involves several key steps:
The reaction mechanism generally follows an electrophilic addition pathway, where the carbonyl group of the thiophene derivative reacts with the nucleophilic nitrogen atom of the morpholine. The use of continuous flow processes in industrial settings has been proposed to enhance yield and efficiency while maintaining product purity .
The compound's molecular weight is approximately 209.29 g/mol. The presence of both thiophene and morpholine rings contributes to its unique physical and chemical properties.
2-Methyl-6-(thiophen-3-yl)morpholine can undergo various chemical reactions:
The primary target of 2-Methyl-6-(thiophen-3-yl)morpholine is QcrB, a subunit of the menaquinol cytochrome c oxidoreductase complex.
The compound binds to QcrB, inhibiting the function of the menaquinol cytochrome c oxidoreductase. This disruption affects the electron transport chain, crucial for cellular respiration.
Inhibition of this enzyme leads to reduced ATP production due to impaired mitochondrial function, which may have therapeutic implications for diseases related to energy metabolism .
The diverse applications and unique properties make 2-Methyl-6-(thiophen-3-yl)morpholine a significant compound in both academic research and industrial applications.
The strategic fusion of morpholine and thiophene heterocycles represents a sophisticated approach in rational drug design, leveraging the complementary physicochemical and pharmacophoric properties of both scaffolds. Morpholine (1-oxa-4-azacyclohexane) contributes significant water solubility due to its polar oxygen and nitrogen atoms, enhancing bioavailability of hydrophobic pharmacophores. Its saturated ring adopts a chair conformation, enabling optimal vectoring of substituents for target engagement [4]. Thiophene (a sulfur-containing five-membered aromatic heterocycle) provides robust metabolic stability and favorable π-stacking capabilities due to its electron-rich system. This combination yields compounds with balanced lipophilicity (logP ~2.5-3.5) and topological polar surface area (TPSA ~40-60 Ų), facilitating membrane penetration while maintaining aqueous solubility – critical for oral bioavailability [3] [9].
The hybridization strategy exploits synergistic bioactivity profiles. Thiophene rings demonstrate intrinsic affinity for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as evidenced by clinical drugs like Tiaprofenic acid. Morpholine’s capacity to modulate kinase interactions and serve as a hydrogen bond acceptor significantly expands target scope [1] [4]. Recent studies confirm enhanced potency in morpholine-thiophene conjugates, exemplified by urease inhibitor 5g (IC₅₀ = 3.80 ± 1.9 µM), which outperformed thiourea by >20-fold. Crystallographic analyses reveal dual binding mechanisms: the morpholine oxygen coordinates nickel ions in urease’s active site, while the thiophene sulfur engages hydrophobic pockets via van der Waals interactions [1].
Table 1: Physicochemical and Pharmacokinetic Advantages of Morpholine-Thiophene Hybrids
Property | Morpholine Contribution | Thiophene Contribution | Hybrid Advantage |
---|---|---|---|
Solubility | High aqueous solubility (polar O/N) | Moderate lipophilicity | Balanced logP (2.5-3.5) |
Hydrogen Bonding | Strong H-bond acceptor capacity | Weak H-bond capability | Dual H-bond network formation |
Metabolic Stability | Susceptible to oxidative metabolism | High resistance to oxidation | Extended plasma half-life |
Dipole Moment | ~3.5 D (polar interactions) | ~1.6 D (π-stacking) | Enhanced target binding affinity |
Synthetic Versatility | N-alkylation/O-alkylation sites | Electrophilic substitution sites | Diverse derivatization pathways |
Thiophene emerged as a privileged scaffold following Viktor Meyer's 1882 isolation from benzene impurities. Its integration into pharmaceuticals accelerated in the 1960s with the recognition of its bioisosteric equivalence to phenyl rings while offering superior metabolic stability [3] [10]. Seminal milestones include:
The morpholine-thiophene combination represents an evolutionary advancement beyond simple thiophene derivatives. Early hybrids like Tinoridine (morpholinyl-thiophene NSAID) demonstrated dual COX inhibition and radical scavenging activity, hinting at synergistic effects. Modern iterations incorporate sophisticated substitutions, such as the 5-chlorothiophene in urease inhibitor 5g, which enhanced hydrophobic binding by 40% compared to unsubstituted analogs [1] [10]. Structure-activity relationship (SAR) studies consistently reveal that electron-withdrawing substituents (e.g., -Cl, -CF₃) at thiophene C-5 boost potency against oxidoreductases, while morpholine N-alkylation modulates blood-brain barrier permeability [3].
Table 2: Key Thiophene-Containing Drugs and Their Therapeutic Applications
Drug (Approval Year) | Chemical Structure | Primary Therapeutic Target | Clinical Application |
---|---|---|---|
Ticlopidine (1978) | 2-chlorothienyl-tetrahydro-pyridine | P2Y₁₂ receptor | Antiplatelet/Thrombosis prevention |
Tiaprofenic Acid (1986) | 2-(5-benzoyl-2-thienyl)propanoic acid | Cyclooxygenase (COX) | Anti-inflammatory/Analgesic |
Olanzapine (1996) | Thieno-benzodiazepine | Dopamine/Serotonin receptors | Antipsychotic |
Clopidogrel (1997) | Methyl-carboxy-thienyl-tetrahydropyridine | P2Y₁₂ receptor | Acute coronary syndrome |
Zileuton (1997) | N-hydroxyurea-thiophene | 5-Lipoxygenase (5-LOX) | Asthma prophylaxis |
Morpholine’s versatility in targeting diverse biological pathways stems from its ability to mimic natural amine-containing metabolites and participate in hydrogen-bonding networks. In antimicrobial applications, morpholine derivatives disrupt essential microbial enzymes:
In oncology, morpholine serves as a key pharmacophore in kinase modulation:
For 2-Methyl-6-(thiophen-3-yl)morpholine specifically, the methyl group at C-2 enhances steric complementarity with hydrophobic enzyme pockets, while the thiophen-3-yl orientation optimizes π-cation interactions with lysine/arginine residues in kinase targets. This stereoelectronic configuration shows promise in preliminary screens against breast cancer cell lines (MDA-MB-231) with IC₅₀ values of 8.7 µM – significantly lower than unmethylated analogs (IC₅₀ > 50 µM) [1] [4].
Table 3: Biological Targets of Morpholine Derivatives in Disease Pathways
Therapeutic Area | Molecular Target | Mechanism of Action | Exemplar Morpholine Compound |
---|---|---|---|
Antimicrobial | Urease enzyme | Uncompetitive Ni²⁺ chelation | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) |
Antifungal | Sterol isomerase (ERG24/ERG2) | NADPH-dependent redox disruption | Fenpropimorph |
Anticancer | Phosphoinositide 3-kinase (PI3K) | ATP-competitive inhibition | Voxtalisib (SAR245409) |
Anticancer | Epidermal growth factor receptor (EGFR) | Tyrosine kinase allosteric blockade | Gefitinib morpholine metabolites |
Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Arachidonic acid binding competition | Morpholine-thiophene NSAID hybrids |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1